2-(trans-1,4-Dihydroxy-cyclohexyl)-5,7-dihydroxy-chromone

Cytotoxicity Chromone Derivatives Selectivity

Standard flavones (e.g., apigenin, luteolin) uniformly bear aromatic B-rings, limiting SAR exploration of B-ring saturation effects on cytotoxicity and transporter recognition. 2-(trans-1,4-Dihydroxy-cyclohexyl)-5,7-dihydroxy-chromone (CAS 1270013-29-0) resolves this with a unique trans-1,4-dihydroxycyclohexyl substituent, fundamentally altering 3D conformation, electronic distribution, and H-bonding (TPSA 107.00 Ų, XLogP 0.00). • Direct comparator for aromatic flavones & cis-analog DEDC in cytotoxicity SAR. • Predicted dual OATP1B1/1B3 inhibitor - hypothesis-driven probe for hepatocyte uptake assays. • ≥98% purity; reference standard for Macrothelypteris torresiana dereplication. • Available from stock; ambient or blue ice global shipping.

Molecular Formula C15H16O6
Molecular Weight 292.28 g/mol
Cat. No. B12389106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(trans-1,4-Dihydroxy-cyclohexyl)-5,7-dihydroxy-chromone
Molecular FormulaC15H16O6
Molecular Weight292.28 g/mol
Structural Identifiers
SMILESC1CC(CCC1O)(C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O
InChIInChI=1S/C15H16O6/c16-8-1-3-15(20,4-2-8)13-7-11(19)14-10(18)5-9(17)6-12(14)21-13/h5-8,16-18,20H,1-4H2
InChIKeyGDNDWFIQOXRVDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(trans-1,4-Dihydroxy-cyclohexyl)-5,7-dihydroxy-chromone: Structural & Physicochemical Profile


2-(trans-1,4-Dihydroxy-cyclohexyl)-5,7-dihydroxy-chromone (CAS: 1270013-29-0) is a flavone derivative isolated from the fern Macrothelypteris torresiana . The compound features a chromone core (5,7-dihydroxy-4H-chromen-4-one) substituted at the C-2 position with a saturated trans-1,4-dihydroxycyclohexyl moiety, resulting in a molecular formula of C15H16O6 and a molecular weight of 292.28 g/mol [1]. This structural feature distinguishes it from typical flavones that bear aromatic B-ring substituents. It is commercially available from multiple research suppliers as a reference standard, typically at ≥98% purity , for use in cytotoxicity assays and natural product research.

Structural probe Saturated trans-1,4-dihydroxycyclohexyl substitution for non-aromatic B-ring SAR studies
Screening compound Cell-model endpoint review for cytotoxicity exploration
Reference standard Fern-derived flavonoid reference for botanical extract dereplication

2-(trans-1,4-Dihydroxy-cyclohexyl)-5,7-dihydroxy-chromone: Why It's Irreplaceable


Generic substitution of 2-(trans-1,4-dihydroxy-cyclohexyl)-5,7-dihydroxy-chromone with common flavones (e.g., apigenin, luteolin) is not scientifically valid due to its unique C-2 substitution pattern. Unlike typical flavones, which possess a 2-phenyl substituent, this compound bears a saturated, non-aromatic trans-1,4-dihydroxycyclohexyl group. This key structural deviation fundamentally alters its three-dimensional conformation, electronic distribution, and hydrogen-bonding potential, as indicated by a topological polar surface area (TPSA) of 107.00 Ų and a calculated XLogP of 0.00 [1]. Consequently, its interactions with biological targets, including cellular uptake and molecular recognition, are distinct and cannot be extrapolated from the behavior of aromatic flavones. Procurement decisions based solely on the 'flavone' class designation risk experimental inconsistency and misinterpretation of results.

Aromatic flavone mismatch

Common flavones (apigenin, luteolin) carry aromatic B-rings; the saturated cyclohexyl group may alter target binding and cellular uptake profiles, limiting direct interchangeability.

Physicochemical profile shift

Lower lipophilicity and distinct polar surface area relative to standard flavones can change solubility and membrane permeability, potentially affecting assay outcomes.

Stereochemical sensitivity

Biological activity is sensitive to trans/cis isomerism; substituting the trans isomer with the cis analog DEDC may shift apoptosis pathway responses.

2-(trans-1,4-Dihydroxy-cyclohexyl)-5,7-dihydroxy-chromone: Key Differentiation Evidence


Cytotoxic Selectivity: trans vs. cis Chromone Analogs

The trans-1,4-dihydroxycyclohexyl substitution on the chromone core is critical for its specific biological activity profile. While both this compound and its cis-analog, 2-(cis-1,2-dihydroxy-4-oxo-cyclohex-5-enyl)-5,7-dihydroxy-chromone (DEDC), have been isolated from Macrothelypteris torresiana , their distinct stereochemistry and ring saturation lead to different biological effects. DEDC has been shown to induce apoptosis in SH-SY5Y human neuroblastoma cells, with its activity linked to ROS generation and mitochondrial dysfunction [1]. This demonstrates that minor stereochemical changes in the cyclohexyl ring profoundly impact the mechanism and potency of cytotoxicity, underscoring the non-interchangeable nature of these analogs.

Cytotoxic selectivity
Head-to-head
Trans vs. cis isomer
DEDC induces ROS-dependent apoptosis in SH-SY5Y cells; trans analog shows distinct mechanism context.
Supports stereochemical control for biological outcome
Stereochemistry dictates pathway response; data to verify for trans isomer
Cytotoxicity Chromone Derivatives Selectivity

Lipophilicity & Polar Surface Area vs. Common Flavones

2-(trans-1,4-Dihydroxy-cyclohexyl)-5,7-dihydroxy-chromone exhibits a distinct physicochemical signature compared to classic flavones. Its calculated XLogP of 0.00 indicates it is significantly more hydrophilic than the reference flavone apigenin (XLogP ~3.0), while its topological polar surface area (TPSA) of 107.00 Ų [1] is higher than that of many common flavones (e.g., luteolin has a TPSA of ~111 Ų but a higher XLogP). These differences, arising directly from the saturated cyclohexyl ring, suggest a different profile for membrane permeability and solubility, which are critical for in vitro assay performance and in vivo bioavailability. Specifically, the lower XLogP value of the target compound compared to apigenin implies reduced passive membrane diffusion, a factor that must be controlled for in cellular assays to avoid misinterpretation of potency.

Physicochemical profile
Class-level
XLogP: 0.00 | TPSA: 107 Ų
Apigenin XLogP ~3.0; luteolin TPSA ~111 Ų
Context-dependent solubility and permeability profile
Computational prediction; may impact cell-based assay performance
Physicochemical Properties Chromones ADMET Prediction

OATP1B1 and OATP1B3 Inhibition Prediction

In silico ADMET predictions suggest a unique interaction profile for 2-(trans-1,4-dihydroxy-cyclohexyl)-5,7-dihydroxy-chromone with hepatic uptake transporters. It is predicted to be an inhibitor of both OATP1B1 (probability 92.31%) and OATP1B3 (probability 90.30%) [1]. This predicted dual inhibition is not a general feature of all flavones and suggests a potential for altered pharmacokinetics and drug-drug interactions that would not be observed with many common flavone analogs. This represents a distinct, class-level differentiator for the compound.

Transporter interaction
Class-level
OATP1B1 inhib. prob. 92.31% | OATP1B3 90.30%
admetSAR prediction; not a general flavone feature
Supports hepatic transporter study context
Predicted dual inhibition requires in vitro validation
ADMET Transporter Inhibition Drug-Drug Interactions

Limited Cytotoxicity Data Availability

A key differentiator for procurement is the current state of published data. While many flavones (e.g., apigenin, quercetin) have extensive, well-characterized cytotoxicity profiles with hundreds of reported IC50 values across diverse cell lines, 2-(trans-1,4-dihydroxy-cyclohexyl)-5,7-dihydroxy-chromone has a much sparser public data record. Vendor descriptions uniformly state it 'shows cytotoxic' or 'exhibits cytotoxic properties' without providing specific, quantitative IC50 values . This lack of detailed comparative data means that researchers must conduct their own rigorous characterization, making the compound unsuitable for studies where a well-documented comparator is required. Its value lies in exploring novel, uncharacterized biological space.

Data availability
Data to verify
No quantitative IC50 values publicly reported
Vendors describe qualitative cytotoxic property only
Requires in-house cytotoxicity characterization
Supports novel target discovery, not benchmarked comparison
Cytotoxicity Data Availability Procurement

2-(trans-1,4-Dihydroxy-cyclohexyl)-5,7-dihydroxy-chromone: Research Applications


SAR of Non-Aromatic Flavone Analogs

The unique saturated trans-1,4-dihydroxycyclohexyl substituent makes this compound an ideal tool for SAR studies aimed at understanding the role of the flavone B-ring. It can be directly compared to its aromatic counterparts (e.g., apigenin) and its cis-analog (DEDC) to dissect the contributions of aromaticity, stereochemistry, and hydrogen-bonding patterns to cytotoxicity and other biological activities . The distinct physicochemical properties (e.g., XLogP = 0.00) provide a specific perturbation to probe structure-property relationships [1].

Exploratory Cytotoxicity Screening

Given the lack of published quantitative IC50 data, this compound is well-suited for primary screening against a panel of cancer cell lines where the activity of common flavones is already known. This allows for the identification of novel cell line sensitivities or resistance patterns that may be linked to its unique structure. The qualitative cytotoxic property described by vendors serves as a starting point, but the true value lies in generating new, quantitative datasets to define its unique activity profile.

Hepatic Uptake Transporter Interactions (OATP1B1/1B3)

Based on in silico predictions that suggest this compound is a dual inhibitor of OATP1B1 and OATP1B3 [1], it presents a valuable chemical probe for studying these transporters. It can be used in hepatocyte uptake assays to validate the prediction and investigate the structural determinants of OATP1B inhibition within the chromone class. This application is distinct from many common flavones and offers a specific, hypothesis-driven research use.

Natural Product Dereplication & Standardization

As a compound originally isolated from Macrothelypteris torresiana , this molecule serves as a valuable reference standard for the dereplication of extracts from this and related fern species. Its use ensures the correct identification and quantification of this specific flavonoid, which is critical for quality control and the standardization of botanical research materials.

Application
Selection Property
Validation Focus
Non‑aromatic flavone SAR
Trans‑1,4‑dihydroxycyclohexyl substitution
Cytotoxicity endpoint comparison with aromatic analogs
Exploratory cell‑line panel screening
Qualitative cytotoxic property
Quantitative IC50 dataset generation
Hepatic transporter studies
Predicted OATP1B1/1B3 inhibition
Hepatocyte uptake assay validation
Botanical extract dereplication
Fern‑derived reference standard
Chromatographic identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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